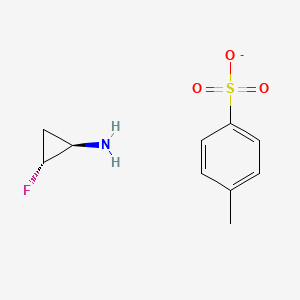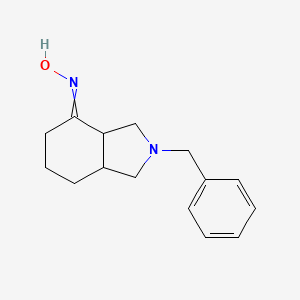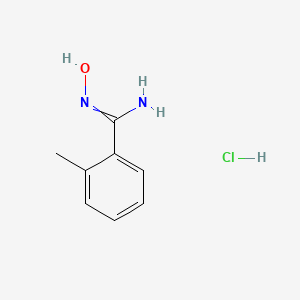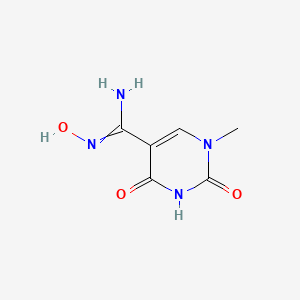
N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring and a hydroxycarbamimidoyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and ethyl chloroacetate.
Formation of Intermediate: The reaction between 2-chloroaniline and ethyl chloroacetate under basic conditions forms an intermediate compound.
Hydroxycarbamimidoyl Group Introduction: The intermediate is then reacted with hydroxylamine hydrochloride to introduce the hydroxycarbamimidoyl group.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium amide or thiourea.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxycarbamimidoyl group could play a role in binding to active sites, while the chloro-phenyl group may influence the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
N-(2-Chloro-phenyl)-acetamide: Lacks the hydroxycarbamimidoyl group.
N-(2-Hydroxy-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide: Has a hydroxy group instead of a chloro group on the phenyl ring.
N-(2-Bromo-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide: Contains a bromo group instead of a chloro group.
Uniqueness
N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide is unique due to the combination of the chloro-phenyl and hydroxycarbamimidoyl groups, which may confer specific chemical and biological properties not found in similar compounds.
特性
分子式 |
C9H10ClN3O2 |
|---|---|
分子量 |
227.65 g/mol |
IUPAC名 |
(3E)-3-amino-N-(2-chlorophenyl)-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14) |
InChIキー |
ISAQYFYVRMYXTH-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C(=C1)NC(=O)C/C(=N\O)/N)Cl |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=NO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)






![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)
![3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11820274.png)
![N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11820277.png)

![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)
![N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B11820291.png)
